molecular formula C9H14O3 B2775259 (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 2445749-51-7

(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No. B2775259
CAS RN: 2445749-51-7
M. Wt: 170.208
InChI Key: ZPKMRNLGBBUDAG-RNLVFQAGSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy to determine the physical arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Enantioselective Synthesis and Molecular Complexity

A notable application of related bicyclic compounds involves the enantioselective synthesis of (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid, showcasing the compound's potential in generating molecular complexity through a stereoselective domino Michael–Dieckman process. This synthesis pathway highlights the versatility of such compounds in elaborating complex molecular structures, like tripeptides, in homogeneous phases (Garrido, Nieto, & Díez, 2013).

Alkaloid-type Framework Synthesis

Another significant application is seen in the multicomponent approach to synthesizing the alkaloid-type 2-aza-7-oxabicyclo[4.3.0]nonane framework. This method employs a Ugi-5-centre-4-component reaction, leading to the formation of natural product-like compounds that possess the 2-aza-7-oxabicyclo[4.3.0]nonane framework, which is a common structure in various alkaloids (Sonaglia, Banfi, Riva, & Basso, 2012).

Dipeptide Mimetics

The rigid dipeptide mimetics synthesized from these bicyclic compounds are noteworthy for their stereocontrolled synthesis. This includes the preparation of all eight stereoisomers of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester, providing a foundation for further exploration into peptide mimicry and drug design (Mulzer, Schülzchen, & Bats, 2000).

Supramolecular Aggregation

The study of supramolecular aggregation of hydroxycarboxylic acid derivatives related to (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid reveals how the conformation of hydroxymethyl groups affects the dimensionality of supramolecular structures. This insight is crucial for designing new materials and understanding molecular interactions in solid states (Foces-Foces, Rodríguez, Febles, Pérez, & Martín, 2005).

Biomimetic Synthesis

A biomimetic approach leveraging (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid derivatives has been applied in the synthesis of complex natural products and novel molecules. This includes the preparation of substrates for ring-opening metathesis polymerization (ROMP), demonstrating the compound's utility in advanced synthetic chemistry and material science applications (Schueller, Manning, & Kiessling, 1996).

Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis method .

properties

IUPAC Name

(1R,5S)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-9(11)8-2-6-1-7(3-8)5-12-4-6/h6-8H,1-5H2,(H,10,11)/t6-,7+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKMRNLGBBUDAG-DHBOJHSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(C[C@H]1COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid

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